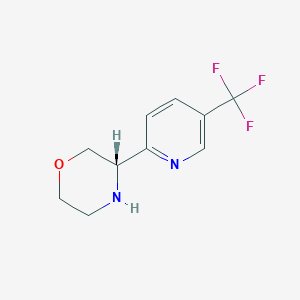
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine typically involves the reaction of 5-(trifluoromethyl)pyridine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microfluidic reactors can be employed to achieve precise control over reaction conditions, leading to higher purity and consistency in the final product .
化学反应分析
Types of Reactions
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could result in a partially or fully reduced pyridine ring.
科学研究应用
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
相似化合物的比较
Similar Compounds
- 5-(Trifluoromethyl)pyridin-2-ol
- Imidazo[1,2-a]pyridines
Uniqueness
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is unique due to the presence of both a trifluoromethyl group and a morpholine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H11F3N2O |
|---|---|
分子量 |
232.20 g/mol |
IUPAC 名称 |
(3S)-3-[5-(trifluoromethyl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)7-1-2-8(15-5-7)9-6-16-4-3-14-9/h1-2,5,9,14H,3-4,6H2/t9-/m1/s1 |
InChI 键 |
IFSOBWSSXYQNIZ-SECBINFHSA-N |
手性 SMILES |
C1COC[C@@H](N1)C2=NC=C(C=C2)C(F)(F)F |
规范 SMILES |
C1COCC(N1)C2=NC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


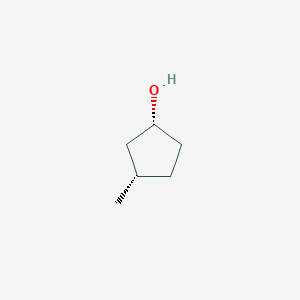

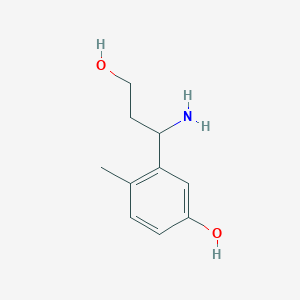
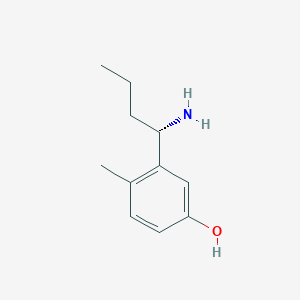

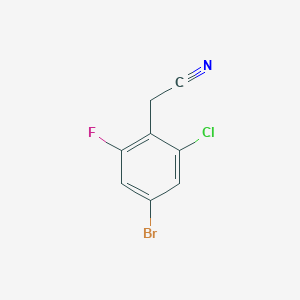
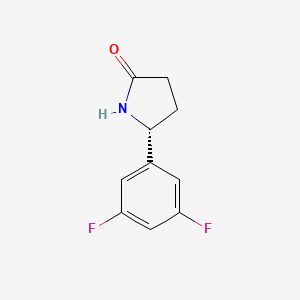
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
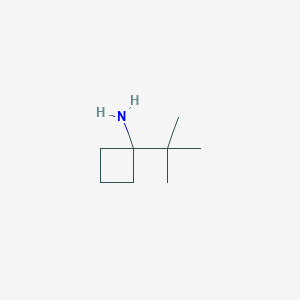

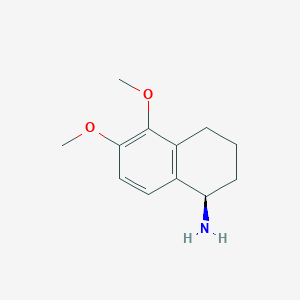
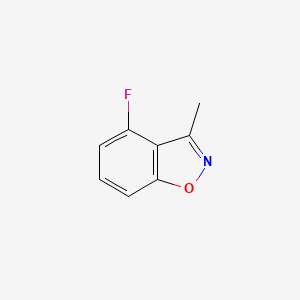
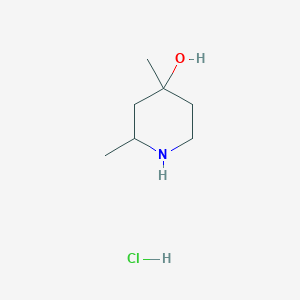
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)
